molecular formula C22H14FN3O3 B11455781 4-cyano-2-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide

4-cyano-2-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B11455781
M. Wt: 387.4 g/mol
InChI Key: SEMVLAIPCWLPDN-UHFFFAOYSA-N
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Description

4-cyano-2-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-2-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzoxazole Moiety: The synthesis begins with the preparation of the 5-methoxy-1,3-benzoxazole intermediate. This can be achieved through the cyclization of 2-aminophenol with methoxy-substituted carboxylic acids under acidic conditions.

    Coupling Reaction: The benzoxazole intermediate is then coupled with a suitable aryl halide (such as 3-bromo-4-cyanobenzene) using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.

    Introduction of the Fluoro Group: The fluoro substituent is introduced via nucleophilic aromatic substitution (SNAr) reactions, where a suitable fluorinating agent (e.g., cesium fluoride) is used.

    Final Amidation: The final step involves the amidation of the intermediate with an appropriate amine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-cyano-2-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine or the fluoro group to a hydrogen atom.

    Substitution: The fluoro group can be substituted by nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Cesium fluoride in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or de-fluorinated products.

    Substitution: Formation of new derivatives with substituted nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, 4-cyano-2-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of 4-cyano-2-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluoro groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The benzoxazole moiety contributes to its stability and ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

    4-cyano-2-fluoro-N-phenylbenzamide: Lacks the benzoxazole moiety, resulting in different chemical properties and biological activities.

    4-cyano-2-fluoro-N-[3-(benzoxazol-2-yl)phenyl]benzamide:

Uniqueness

4-cyano-2-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to the presence of the methoxy-substituted benzoxazole moiety, which enhances its chemical stability and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H14FN3O3

Molecular Weight

387.4 g/mol

IUPAC Name

4-cyano-2-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H14FN3O3/c1-28-16-6-8-20-19(11-16)26-22(29-20)14-3-2-4-15(10-14)25-21(27)17-7-5-13(12-24)9-18(17)23/h2-11H,1H3,(H,25,27)

InChI Key

SEMVLAIPCWLPDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)C#N)F

Origin of Product

United States

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